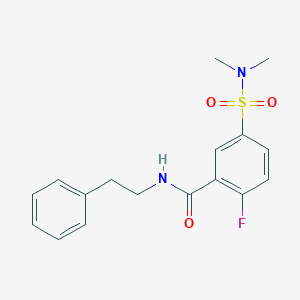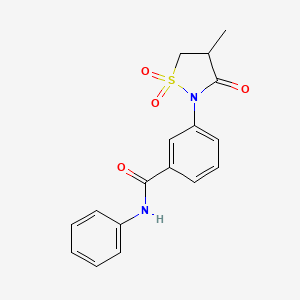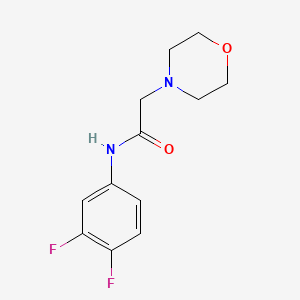![molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a quinoline core substituted with a butoxy group at the 8-position and a 3,4-dimethylphenoxy group at the 4-position of the butoxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can be achieved through a multi-step process involving the following key steps:
Formation of the 3,4-dimethylphenoxybutanol intermediate: This step involves the reaction of 3,4-dimethylphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate to form 3,4-dimethylphenoxybutanol.
Coupling with quinoline: The 3,4-dimethylphenoxybutanol intermediate is then reacted with 8-hydroxyquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups on the side chains.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced side chain derivatives.
Substitution: Substituted quinoline and phenoxy derivatives.
Scientific Research Applications
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disrupting cellular processes: The compound may interfere with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can be compared with other similar compounds, such as:
8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: This compound has a shorter propoxy chain compared to the butoxy chain in this compound, which may affect its chemical properties and biological activity.
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline: This compound has a different substitution pattern on the phenoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOMCKGUQCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)


![1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid](/img/structure/B5187960.png)

![4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B5187970.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B5187989.png)
![Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
![1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5188010.png)
